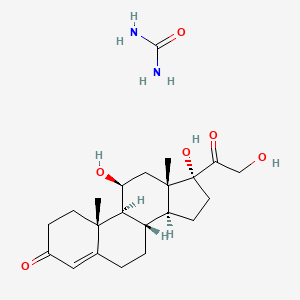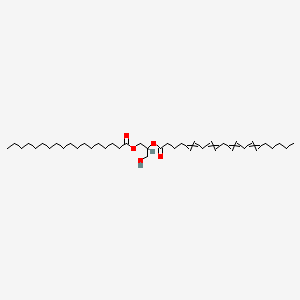
1-二十七烷醇
描述
1-Heptacosanol is a long-chain aliphatic alcohol with the chemical formula C27H56O . It is a fatty alcohol, commonly found in the epicuticular waxes of plants and in some animal sources . This compound is characterized by its high molecular weight and its role in forming protective barriers on plant surfaces .
科学研究应用
1-Heptacosanol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in gas chromatography.
Medicine: Research has shown potential cholesterol-lowering effects and antiaggregatory properties.
Industry: It is used in the production of cosmetics and personal care products due to its emollient properties.
准备方法
1-Heptacosanol can be synthesized through various methods. One common synthetic route involves the reduction of heptacosanoic acid using reducing agents such as lithium aluminum hydride . Another method includes the hydrogenation of heptacosanal . Industrial production often involves the extraction of 1-Heptacosanol from natural sources such as plant waxes using techniques like Soxhlet extraction and supercritical fluid extraction .
化学反应分析
1-Heptacosanol undergoes several types of chemical reactions:
Oxidation: It can be oxidized to heptacosanoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to heptacosane using strong reducing agents.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The major products formed from these reactions are heptacosanoic acid and heptacosane .
作用机制
The mechanism by which 1-Heptacosanol exerts its effects involves its interaction with lipid membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability . This interaction can influence various cellular processes, including signal transduction and membrane transport .
相似化合物的比较
1-Heptacosanol is similar to other long-chain aliphatic alcohols such as:
1-Octacosanol: This compound has one additional carbon atom and is known for its cholesterol-lowering effects.
1-Hexacosanol: With one less carbon atom, it shares similar physical and chemical properties.
1-Triacontanol: This compound has three more carbon atoms and is used as a plant growth regulator.
1-Heptacosanol is unique due to its specific chain length, which influences its physical properties and biological activities .
属性
IUPAC Name |
heptacosan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H56O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28/h28H,2-27H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCZGKYHRYJXAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H56O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173861 | |
| Record name | 1-Heptacosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2004-39-9 | |
| Record name | 1-Heptacosanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Heptacosanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Heptacosanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53829 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Heptacosanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptacosanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-HEPTACOSANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VO02AJN4KP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of Heptacosanol is C27H56O, and its molecular weight is 396.74 g/mol.
ANone: While the provided research papers do not detail specific spectroscopic data, Heptacosanol can be characterized using techniques like NMR, IR, and Mass spectrometry.
A: Research shows that Heptacosanol can act as a nucleating agent for ice crystallization, inducing ice formation at temperatures higher than those observed for homogeneous nucleation. [, , , , ] This is particularly relevant in emulsion systems, where Heptacosanol's presence at the interface can influence ice crystal formation. [, ]
A: Yes, studies have shown that the ice-nucleating ability of Heptacosanol is influenced by interfacial curvature. Specifically, a high curvature interface is less effective for ice nucleation compared to a low curvature interface, even at a lower interfacial density of Heptacosanol. [] This is attributed to the larger critical nucleus size required for crystallization at higher interfacial curvatures and the packing arrangement of Heptacosanol molecules. []
A: Heptacosanol is found in various plant sources, including the Cuban Royal Palm (Roystonea regia). [] One study specifically investigated the lipid extracts of Serenoa repens fruits harvested in Cuba and found Heptacosanol among other fatty alcohols. [] It has also been identified in the leaves of Calotropis Procera, Ficus septica, Dypsis lutescens, and Rumex crispus. [, , , ]
A: Heptacosanol, along with other policosanols, can be extracted from hydrolyzed rice bran wax using high-intensity ultrasound. [] The optimal conditions involve using a frequency of 20 kHz, a power of 100 W, a ratio of 1:2 of wax to 4% sodium hydroxide, and a treatment time of 50 minutes at room temperature. [] This method achieved a hydrolysis rate of 94.3%, efficiently releasing Heptacosanol for subsequent purification. []
A: A study investigating the endophytic fungus Paecilomyces sp. found that its ethyl acetate extract, rich in Heptacosanol and other compounds, exhibited significant antifungal activity against Rhizoctonia solani. [] This suggests a potential role of Heptacosanol in antifungal applications, but further research is needed to confirm its specific contribution.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly used to analyze Heptacosanol in various matrices, including plant extracts and pharmaceutical formulations. [, , , , , , , , , , , , , , , ] This technique allows for the separation and identification of individual compounds based on their retention times and mass spectra. [, ]
A: As a long-chain aliphatic alcohol, Heptacosanol might exhibit similar chromatographic behavior to other long-chain alcohols, requiring careful optimization of GC-MS methods to ensure accurate identification and quantification. [, ]
A: Beyond its potential pharmaceutical applications, Heptacosanol has been investigated for its use in microcapsules containing phase change materials. [] Specifically, it can act as a nucleating agent, preventing supercooling of the phase change material and enhancing heat-retaining properties. [] This application highlights the versatility of Heptacosanol in different fields.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,2-Bis(ethenyl)benzene;[4-(2-methylprop-2-enoyloxymethyl)naphthalen-1-yl]methyl 2-methylprop-2-enoate](/img/structure/B1215159.png)










